

chemical structure and IUPAC name of N-benzyloxetan-3-amine

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Compound of Interest

Compound Name: **N-benzyloxetan-3-amine**

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An In-Depth Technical Guide to the Synthesis and Characterization of **N-benzyloxetan-3-amine**

Abstract

N-benzyloxetan-3-amine is a valuable heterocyclic building block in modern medicinal chemistry. The incorporation of the oxetane ring, a strained four-membered ether, offers a unique structural and physicochemical profile, often improving metabolic stability, aqueous solubility, and lipophilicity of drug candidates. This guide provides a comprehensive overview of **N-benzyloxetan-3-amine**, detailing its chemical structure and IUPAC nomenclature. We present a robust and widely applicable protocol for its synthesis via reductive amination, explaining the mechanistic rationale behind the chosen methodology. Furthermore, this document outlines the key spectroscopic data required for its unambiguous structural elucidation, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy. Finally, we discuss the compound's reactivity and its strategic application in drug discovery programs as a versatile synthetic intermediate.

The Oxetane Motif: A Rising Star in Medicinal Chemistry

For decades, chemists in drug discovery have sought molecular scaffolds that can favorably modulate the properties of lead compounds. The oxetane ring has emerged as a particularly advantageous motif. Unlike its more flexible five- and six-membered ether counterparts, the

strained nature of the four-membered ring imparts a distinct three-dimensional geometry. This rigidity can enhance binding affinity to biological targets by reducing the entropic penalty upon binding.

Moreover, the oxetane unit is considered a "polar, non-basic" functional group. It can engage in hydrogen bonding via its oxygen atom, thereby improving aqueous solubility—a critical parameter for drug administration and distribution—without introducing a basic nitrogen center that could lead to off-target effects or undesirable toxicological profiles.^[1] The replacement of historically common groups, like gem-dimethyl or carbonyl functionalities, with an oxetane ring has become a powerful strategy to optimize Absorption, Distribution, Metabolism, and Excretion (ADME) properties in drug candidates.

Chemical Structure and Nomenclature of N-benzyloxetan-3-amine

The foundational step in utilizing any chemical entity is the precise understanding of its structure and formal naming convention.

IUPAC Name: N-(phenylmethyl)oxetan-3-amine^[2]

Synonyms: **N-benzyloxetan-3-amine**, Benzyl-oxetan-3-yl-amine^{[2][3]}

Chemical Formula: C₁₀H₁₃NO^{[4][5]}

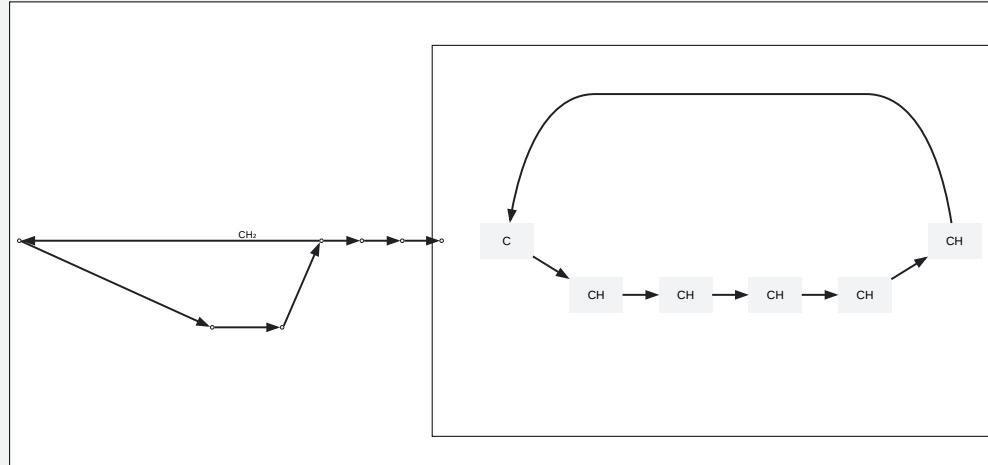
Molecular Weight: 163.22 g/mol ^{[2][3]}

CAS Number: 1015937-48-0^{[2][5]}

Structural Representation

The molecule consists of a central oxetane ring where the nitrogen atom of an amine group is attached at the 3-position. This secondary amine is further substituted with a benzyl group (a phenylmethyl moiety).

Figure 1: Chemical Structure of N-benzyloxetan-3-amine

[Click to download full resolution via product page](#)Caption: Figure 1: Chemical Structure of **N-benzyloxetan-3-amine**

Synthesis Protocol: Reductive Amination

Reductive amination is one of the most robust and versatile methods for synthesizing amines in a drug discovery setting.^[6] It involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced *in situ* to the target amine. This one-pot procedure is highly efficient and tolerates a wide range of functional groups.

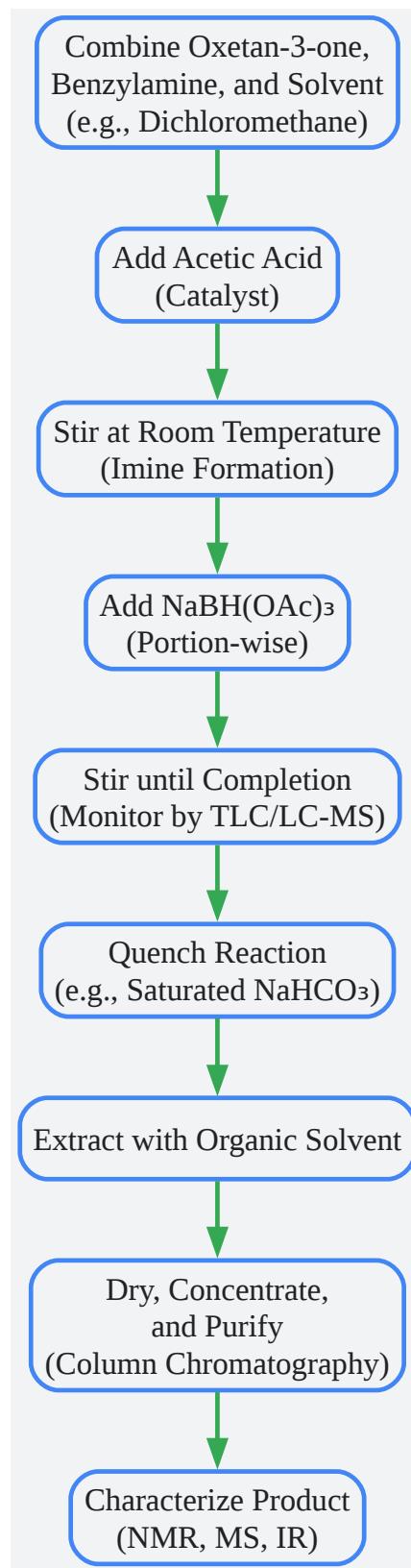
For the synthesis of **N-benzyloxetan-3-amine**, the logical precursors are oxetan-3-one and benzylamine.

Methodology Rationale

- **Choice of Reagents:** Oxetan-3-one provides the core heterocyclic scaffold, while benzylamine serves as the source of the N-benzyl group.^[7]

- Choice of Reducing Agent: Sodium triacetoxyborohydride ($\text{NaBH}(\text{OAc})_3$) is the preferred reducing agent for this transformation. Unlike stronger reagents like sodium borohydride (NaBH_4) or lithium aluminum hydride (LiAlH_4), $\text{NaBH}(\text{OAc})_3$ is a mild and selective hydride donor. It readily reduces the protonated iminium ion intermediate but is slow to react with the starting ketone, minimizing side reactions such as the reduction of oxetan-3-one to oxetan-3-ol. Its tolerance of mildly acidic conditions, which are required to catalyze imine formation, makes it ideal for one-pot procedures.

Experimental Workflow Diagram

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Caption: Figure 2: Experimental Workflow for Reductive Amination

Step-by-Step Protocol

- Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add oxetan-3-one (1.0 eq). Dissolve it in a suitable aprotic solvent, such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), to a concentration of approximately 0.1-0.5 M.
- Amine Addition: Add benzylamine (1.0-1.1 eq) to the solution, followed by glacial acetic acid (1.1-1.2 eq). The acid serves to catalyze the formation of the iminium ion intermediate.
- Imine Formation: Allow the mixture to stir at room temperature for 30-60 minutes.
- Reduction: Carefully add sodium triacetoxyborohydride (1.2-1.5 eq) to the reaction mixture in portions. The addition may be exothermic. Maintain the temperature at or below room temperature, using an ice bath if necessary.
- Reaction Monitoring: Stir the reaction at room temperature for 2-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Work-up: Upon completion, carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO_3). Stir vigorously until gas evolution ceases.
- Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer two more times with the same organic solvent.
- Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure. The crude residue is then purified by flash column chromatography on silica gel (using a gradient of ethyl acetate in hexanes) to yield **N-benzyloxetan-3-amine** as the final product.

Structural Elucidation and Spectroscopic Data

Unambiguous characterization of the synthesized molecule is paramount. The following spectroscopic data are expected for **N-benzyloxetan-3-amine**.

Technique	Expected Observations
¹ H NMR	~7.3 ppm (m, 5H): Aromatic protons of the benzyl group. ~4.6 ppm (t, 2H): Methylene protons (CH ₂) of the oxetane ring adjacent to the oxygen. ~4.4 ppm (t, 2H): Methylene protons (CH ₂) of the oxetane ring adjacent to the oxygen. ~3.8 ppm (s, 2H): Benzylic protons (CH ₂). ~3.6 ppm (m, 1H): Methine proton (CH) of the oxetane ring at the 3-position. ~2.0 ppm (br s, 1H): Amine proton (NH). The chemical shift of the NH proton is variable and may exchange with D ₂ O.[8]
¹³ C NMR	~127-140 ppm: Aromatic carbons of the benzyl group. ~75 ppm: Oxetane carbons (CH ₂) adjacent to the oxygen. ~55 ppm: Benzylic carbon (CH ₂). ~50 ppm: Oxetane carbon (CH) at the 3-position.[8]
Mass Spec (ESI+)	m/z 164.1 [M+H] ⁺ : The protonated molecular ion is expected to be the base peak.[4]
Infrared (IR)	~3350-3310 cm ⁻¹ (weak-medium): N-H stretch for a secondary amine.[9][10] ~3030 cm ⁻¹ : Aromatic C-H stretch. ~2950-2850 cm ⁻¹ : Aliphatic C-H stretch. ~1250-1020 cm ⁻¹ (medium-strong): Aliphatic C-N stretch and the characteristic C-O-C ether stretch of the oxetane ring.[9][11]

Reactivity and Applications in Drug Discovery

N-benzyloxetan-3-amine is not typically an active pharmaceutical ingredient (API) itself but rather a highly strategic building block. Its utility stems from the distinct reactivity of its functional groups.

- The Secondary Amine: The amine nitrogen is nucleophilic and can undergo a variety of subsequent reactions, such as acylation to form amides, alkylation to form tertiary amines, or participation in coupling reactions.[12] This allows for the rapid diversification of the scaffold to build libraries of compounds for screening.
- The Benzyl Group: The N-benzyl group often serves as a protecting group for the secondary amine. It is stable to many reaction conditions but can be readily removed via catalytic hydrogenation (e.g., using H₂ gas and a Palladium on carbon catalyst). This deprotection unmasks the free secondary amine (oxetan-3-amine), which can then be functionalized with a different group, a common strategy in late-stage functionalization during drug development. [6]
- The Oxetane Ring: As discussed, the oxetane provides desirable physicochemical properties. Its presence makes the overall molecule more polar and often improves solubility and metabolic stability compared to analogous acyclic or carbocyclic structures.

The combination of a versatile amine handle, a removable benzyl group, and a property-enhancing oxetane core makes **N-benzyloxetan-3-amine** a powerful intermediate for synthesizing more complex molecules with potential therapeutic applications.[13][14]

Conclusion

N-benzyloxetan-3-amine exemplifies a modern building block designed to address the complex challenges of drug discovery. Its synthesis via reductive amination is efficient, scalable, and leverages well-understood principles of organic chemistry. The predictable spectroscopic signature allows for straightforward and reliable characterization. For researchers and scientists in drug development, understanding the synthesis and reactivity of such scaffolds is crucial for the rational design and rapid assembly of novel therapeutic agents with optimized pharmacological profiles.

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